methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

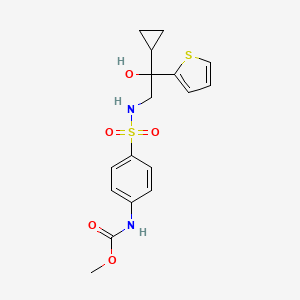

Methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative characterized by a sulfamoyl-linked phenyl group, a cyclopropyl-hydroxy-thiophenylethyl substituent, and a methyl carbamate moiety.

Properties

IUPAC Name |

methyl N-[4-[(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S2/c1-24-16(20)19-13-6-8-14(9-7-13)26(22,23)18-11-17(21,12-4-5-12)15-3-2-10-25-15/h2-3,6-10,12,18,21H,4-5,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLCGRUUQRLHLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate, a compound with the molecular formula C19H20N2O5S, has garnered attention in recent research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Cyclopropyl group : Contributes to the compound's unique pharmacological properties.

- Thiophene ring : Known for its biological activity, enhancing the compound's interaction with biological targets.

- Sulfamoyl moiety : Implicated in various biological activities, particularly in enzyme inhibition.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O5S |

| Molecular Weight | 388.44 g/mol |

| Purity | Typically ≥ 95% |

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- Inhibition Mechanism : The compound acts as a non-covalent inhibitor, interacting with the peripheral anionic sites of AChE and BChE, which are critical for neurotransmitter regulation.

The IC50 values for inhibition of AChE and BChE were reported in various studies:

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 38.98 |

| Butyrylcholinesterase | 1.60 |

These values suggest that the compound may be more effective than established drugs like rivastigmine and galantamine in certain contexts .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives of carbamate compounds can exhibit significant antibacterial effects against various strains, including:

- Gram-positive bacteria

- Mycobacterium tuberculosis

For instance, N-methyl carbamate derivatives have shown moderate to strong inhibition against specific bacterial strains, indicating potential as therapeutic agents in treating infections .

Case Studies

- Inhibition of Cholinesterases : A study conducted on several carbamate derivatives demonstrated that this compound was among the most potent inhibitors tested, with implications for treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Efficacy : In a comparative study of various carbamate derivatives, this compound exhibited superior antimicrobial activity against resistant bacterial strains, suggesting its potential use in developing new antibiotics .

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for therapeutic use:

- Anticancer Properties : Research indicates that methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate may inhibit cancer cell growth. Its structural similarity to known carbonic anhydrase inhibitors suggests it could disrupt tumor microenvironments, thereby reducing tumor growth and metastasis .

- Inhibition of Carbonic Anhydrase Isozymes : Preliminary studies show that compounds related to this structure can inhibit carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. This inhibition could lead to therapeutic strategies targeting tumor acidity .

- Mechanism of Action : The binding affinity of this compound to CAIX has been documented, indicating potential for further development as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. Key synthetic routes include:

- Nucleophilic Substitution : Starting with appropriate sulfonamide precursors, nucleophilic substitutions can introduce the cyclopropyl and thiophene groups.

- Cyclization Processes : Following the initial substitutions, cyclization reactions can be employed to form the final carbamate structure.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamate derivatives are widely utilized in agrochemicals due to their inhibitory effects on enzymes like acetylcholinesterase or their role as insect growth regulators. Below is a detailed comparison of the target compound with structurally related carbamates documented in pesticide literature.

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Key Differences and Implications:

Carbamate Ester Group: The target compound features a methyl carbamate ester, whereas analogs like fenoxycarb and desmedipham use ethyl esters.

Sulfamoyl vs. Phenoxy/Aromatic Linkers: The sulfamoyl group (-SO₂NH-) in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the ether-linked phenoxy groups in fenoxycarb. This could influence receptor binding specificity or enzymatic inhibition.

Thiophene vs. Phenyl Rings :

- The thiophene moiety introduces sulfur-based electronic effects and conformational rigidity, contrasting with the purely aromatic phenyl groups in other carbamates. Thiophene-containing compounds often display distinct metabolic stability and lipophilicity profiles.

Cyclopropyl-Hydroxy Substituent: The cyclopropyl-hydroxy-ethyl chain is unique to the target compound.

Research Findings and Limitations

- Synthetic Challenges : The cyclopropyl and hydroxy groups may complicate synthesis due to stereochemical control and stability issues, unlike simpler analogs like desmedipham.

- Data Gaps: No explicit biological or physicochemical data for the target compound are available in the provided evidence. Comparative analysis is thus inferred from structural analogs.

Q & A

Q. What synthetic strategies are recommended for preparing methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate with high purity?

Methodological Answer: A stepwise approach is advised:

Sulfamoylation: React 4-aminophenyl carbamate with sulfamoyl chloride under basic conditions (e.g., NaHCO₃ in THF).

Thiophene-cyclopropyl integration: Introduce the 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl moiety via nucleophilic substitution or coupling reactions.

Carbamate protection: Use methyl chloroformate to protect the phenyl group.

Optimization: Vary solvents (e.g., chloroform, DCM), catalysts (e.g., HCl for carbamate formation, as in ), and reaction times. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure by H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols should be followed during laboratory handling of this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroform).

- First Aid: In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution ().

- Storage: Keep in airtight containers at 4°C, away from moisture (per SDS guidelines in –6).

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- H/C NMR (DMSO-d₆ or CDCl₃) to verify sulfamoyl and carbamate groups.

- FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches.

- Purity Assessment: Reverse-phase HPLC (e.g., 70:30 acetonitrile/water, 1 mL/min flow rate) .

- Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELX software to resolve molecular packing ().

Advanced Research Questions

Q. How can structural disorder in X-ray crystallography of this compound be resolved?

Methodological Answer:

- Refinement Strategy: Use SHELXL to model disorder with PART commands. Assign partial occupancies (e.g., 55:45 split for cyclopropane conformers, as in ).

- Validation: Cross-check with Hirshfeld surface analysis and residual density maps.

- Thermal Parameters: Apply anisotropic displacement parameters (ADPs) to disordered atoms .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

Methodological Answer:

- Docking: Use AutoDock Vina with Lamarckian genetic algorithm. Set grid box dimensions (e.g., 25 ų) centered on the target’s active site (e.g., enzyme catalytic triad).

- Scoring Function: Validate poses using the Vinardo scoring function (superior for sulfonamide interactions).

- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .

Q. How to address discrepancies between computational thermochemistry data and experimental results (e.g., reaction yields)?

Methodological Answer:

- DFT Calibration: Perform B3LYP/6-311+G(d,p) calculations () to compare Gibbs free energy profiles with experimental yields.

- Error Analysis: Identify outliers via Bland-Altman plots. Adjust solvent models (e.g., SMD for THF/water) to improve correlation.

- Cross-Validation: Supplement with experimental calorimetry (e.g., DSC for enthalpy changes) .

Q. What framework is recommended for assessing environmental fate and ecotoxicology?

Methodological Answer: Adopt the Project INCHEMBIOL protocol ( ):

Physicochemical Properties: Measure logP (HPLC-derived log k), solubility, and hydrolysis rates.

Biotic Studies: Conduct Daphnia magna acute toxicity assays (OECD 202) and Ames tests for mutagenicity.

Degradation Pathways: Use LC-MS/MS to identify photolysis/byproducts under simulated sunlight (λ > 290 nm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.